molecular formula C17H20N2O3 B2496396 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 877631-24-8

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2496396
CAS No.: 877631-24-8
M. Wt: 300.358
InChI Key: VNMJSPPJGYPQEG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative characterized by a central ethyl chain substituted with a furan-2-yl heterocycle and a morpholin-4-yl ring.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-10-22-16)19-8-11-21-12-9-19/h1-7,10,15H,8-9,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMJSPPJGYPQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-furan-2-yl-2-morpholin-4-yl-ethylamine with benzoyl chloride under basic conditions to form the desired benzamide derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide Furan-2-yl, Morpholin-4-yl 342.38 (calculated) Hypothesized anticancer potential
BD38820 (CAS 877631-50-0) Furan-2-yl, 4-phenylpiperazin-1-yl 411.44 Structural analog (activity unspecified)
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-Dimethoxyphenyl 299.34 Synthetic intermediate
[125I]PIMBA Piperidinyl, 4-methoxy, iodine N/A Sigma-1 receptor binding (Kd = 5.80 nM)
THHEB (3,4,5-trihydroxy-N-phenethylbenzamide) 3,4,5-Trihydroxyphenethyl 317.30 Antioxidant (IC50 DPPH = 22.8 µM)
4-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS 51-09-2) Morpholin-4-yl, 4-aminophenyl 279.34 Research compound (unpublished)

Functional Group Analysis

  • Morpholine vs. Piperazine/Piperidine: The morpholine ring in the target compound differs from piperazine (as in BD38820) or piperidine (as in [125I]PIMBA) by replacing a nitrogen atom with oxygen. In sigma receptor-binding benzamides (e.g., [125I]PIMBA), the piperidine/piperazine group contributes to high-affinity binding (Kd = 5.80 nM for sigma-1), suggesting that the morpholine variant may exhibit altered binding kinetics .
  • Furan vs. Aromatic/Hydroxyl Substituents :

    • The furan-2-yl group in the target compound introduces rigidity and π-electron density, which may influence interactions with hydrophobic receptor pockets. In contrast, 3,4-dimethoxyphenyl (Rip-B) or 3,4,5-trihydroxyphenyl (THHEB) substituents enhance antioxidant activity via radical scavenging but reduce lipophilicity .

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a morpholine moiety, and a benzamide group, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, often starting from 2-furan-2-yl-2-morpholin-4-yl-ethylamine reacted with benzoyl chloride under basic conditions to yield the desired product .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring is capable of forming hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activities, leading to various biological effects .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundMCF-7 (breast cancer)1.55
4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamideU937 (leukemia)0.79
1,2,4-Oxadiazole derivativesVarious0.12 - 5.51

These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms.

Antimicrobial Activity

The structural components of this compound also suggest potential antimicrobial properties. Compounds containing furan and morpholine rings have been studied as antimicrobial agents due to their ability to disrupt microbial cell function .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing that modifications in the structure significantly influenced biological activity. The presence of electron-donating groups enhanced potency, while electron-withdrawing groups decreased it .
  • Mechanistic Insights : Flow cytometry assays demonstrated that certain derivatives of benzamide compounds induced apoptosis in MCF-7 cells, highlighting their potential as therapeutic agents in cancer treatment .
  • Comparative Analysis : Structural comparisons with related compounds showed that this compound possesses unique features that enhance its pharmacological profile, making it a candidate for further exploration in drug development .

Q & A

Q. What are the optimized synthetic routes for N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide, and how are reaction conditions tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of furan-2-carbaldehyde with morpholine to form an intermediate Schiff base, followed by reductive amination. The benzamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation). Key optimizations include:
  • Temperature : 0–5°C for Schiff base formation to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for polar intermediates.
  • Catalysts : Use of NaBH₄ for selective reduction of the imine bond.
    Yield improvements (>70%) are achieved by stepwise purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), morpholine methylenes (δ 2.4–3.8 ppm), and benzamide aromatic protons (δ 7.5–8.1 ppm).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-N-C stretch (~1100 cm⁻¹).
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water mobile phase) with ESI+ for m/z [M+H]⁺ .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

  • Methodological Answer :
  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring to modulate π-π stacking with target proteins.
  • Morpholine modifications : Replace morpholine with piperazine or thiomorpholine to alter solubility and hydrogen-bonding capacity.
  • Docking simulations : Use AutoDock Vina to predict binding modes to receptors (e.g., PARP-1). Validate with isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified) and culture conditions.
  • Off-target profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA with post-hoc Tukey test) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to assess Lipinski’s Rule of Five compliance and CYP450 metabolism.
  • Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and Ames mutagenicity.
  • Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories) in GROMACS to evaluate target retention .

Q. What in vivo experimental designs are suitable for pharmacokinetic studies?

  • Methodological Answer :
  • Dosing : Administer via intraperitoneal (IP) injection (5–10 mg/kg) in murine models.
  • Bioavailability : Measure plasma concentrations using LC-MS/MS at 0, 1, 4, 8, 24 h post-dose.
  • Tissue distribution : Sacrifice cohorts at intervals for organ-specific LC-MS analysis. Include controls for metabolite interference .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during bioassays?

  • Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) with PBS; validate against solvent-only controls.
  • Nanoparticle formulation : Encapsulate with PLGA-PEG to enhance dispersibility.
  • pH adjustment : Prepare stock in mildly acidic buffers (pH 5.0–6.0) for protonated morpholine .

Q. What analytical workflows confirm compound stability under physiological conditions?

  • Answer :
  • Forced degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24 h. Monitor via HPLC for degradation products.
  • Light/heat stress : Expose to UV (254 nm) and 40°C for 48 h; track changes with TLC .

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